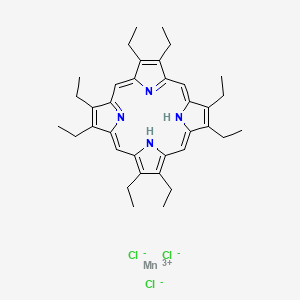
Manganese(3+) octaethylporphyrin trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese(3+) octaethylporphyrin trichloride is a coordination complex where manganese is centrally coordinated to an octaethylporphyrin ligand, with three chloride ions completing the coordination sphere. This compound is part of the broader class of metalloporphyrins, which are known for their diverse applications in catalysis, medicine, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of manganese(3+) octaethylporphyrin trichloride typically involves the reaction of octaethylporphyrin with manganese(II) chloride in the presence of an oxidizing agent. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions . The manganese(II) is oxidized to manganese(III) during the process, forming the desired complex.
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Manganese(3+) octaethylporphyrin trichloride can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The manganese center can participate in redox reactions, switching between different oxidation states.
Substitution Reactions: The chloride ligands can be substituted by other anions or neutral ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: DMF, DCM, acetonitrile.
Major Products:
Oxidation: Formation of higher oxidation state manganese complexes.
Reduction: Formation of manganese(II) complexes.
Substitution: Formation of new manganese(III) complexes with different ligands.
Aplicaciones Científicas De Investigación
Manganese(3+) octaethylporphyrin trichloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which manganese(3+) octaethylporphyrin trichloride exerts its effects is largely dependent on its ability to participate in redox reactions. The manganese center can facilitate electron transfer processes, making it an effective catalyst. In biological systems, it can mimic the activity of natural enzymes by facilitating the breakdown of reactive oxygen species . The porphyrin ligand provides a stable framework that supports these redox processes .
Comparación Con Compuestos Similares
- Manganese(III) tetraphenylporphyrin chloride
- Iron(III) octaethylporphyrin chloride
- Cobalt(III) octaethylporphyrin chloride
Comparison: Manganese(3+) octaethylporphyrin trichloride is unique due to its specific redox properties and stability. Compared to iron(III) and cobalt(III) analogs, manganese(III) complexes often exhibit different catalytic activities and stability profiles . The octaethylporphyrin ligand provides steric protection and electronic properties that can be fine-tuned for specific applications .
Propiedades
Fórmula molecular |
C36H46Cl3MnN4 |
|---|---|
Peso molecular |
696.1 g/mol |
Nombre IUPAC |
manganese(3+);2,3,7,8,12,13,17,18-octaethyl-21,22-dihydroporphyrin;trichloride |
InChI |
InChI=1S/C36H46N4.3ClH.Mn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;;;/h17-20,37-38H,9-16H2,1-8H3;3*1H;/q;;;;+3/p-3 |
Clave InChI |
NHEHAUHOCOMVBF-UHFFFAOYSA-K |
SMILES canónico |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Cl-].[Cl-].[Cl-].[Mn+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12499485.png)
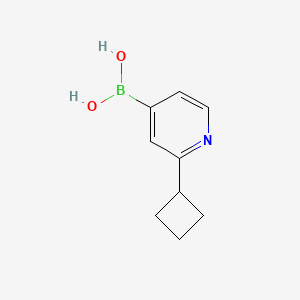
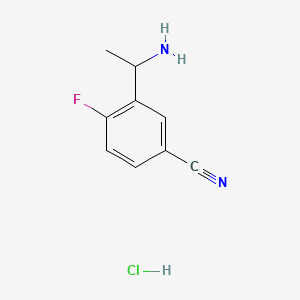

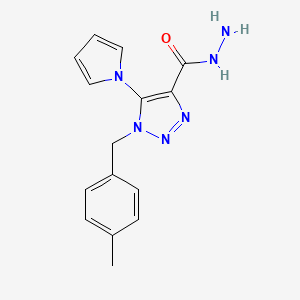
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-methylbenzoate](/img/structure/B12499518.png)
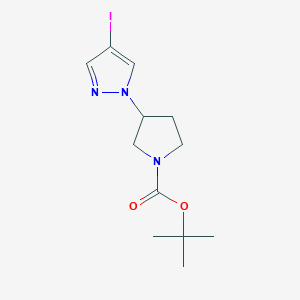
![2-{N-[(4-Fluorophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide](/img/structure/B12499552.png)
![4-hydroxy-5-(4-methyl-1,3-thiazol-5-yl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499553.png)
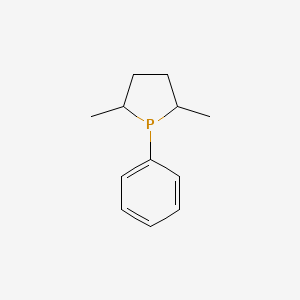
![5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride](/img/structure/B12499569.png)
![5-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B12499574.png)
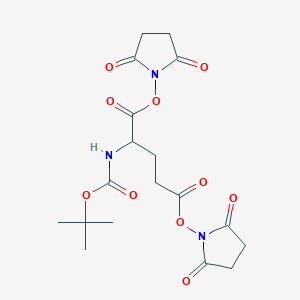
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B12499583.png)
